molecular formula C17H18ClN3O B14374523 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride CAS No. 90052-26-9

3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride

Cat. No.: B14374523
CAS No.: 90052-26-9
M. Wt: 315.8 g/mol
InChI Key: SASZOJPFKSDOQA-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride is a complex organic compound that features both an indole and a pyridinium moiety The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated using a suitable alkyl halide to introduce the propyl chain.

    Pyridinium Formation: The alkylated indole is reacted with pyridine to form the pyridinium salt. This step often requires the use of a strong base to facilitate the reaction.

    Carbamoylation: Finally, the compound is carbamoylated using a suitable carbamoyl chloride to introduce the carbamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.

    Reduction: Reduction of the pyridinium ring can yield the corresponding piperidine derivative.

    Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride involves its interaction with various molecular targets. The indole moiety can interact with multiple receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmission. The pyridinium ring can participate in redox reactions, affecting cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Pyridoxine (Vitamin B6): Contains a pyridine ring and is involved in numerous biochemical processes.

    Serotonin: A neurotransmitter with an indole structure.

Uniqueness

3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride is unique due to the combination of the indole and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90052-26-9

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C17H17N3O.ClH/c18-17(21)14-6-4-10-20(12-14)9-3-5-13-11-19-16-8-2-1-7-15(13)16;/h1-2,4,6-8,10-12,19H,3,5,9H2,(H-,18,21);1H

InChI Key

SASZOJPFKSDOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC[N+]3=CC=CC(=C3)C(=O)N.[Cl-]

Origin of Product

United States

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